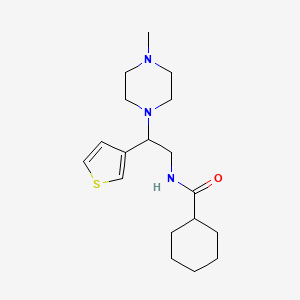

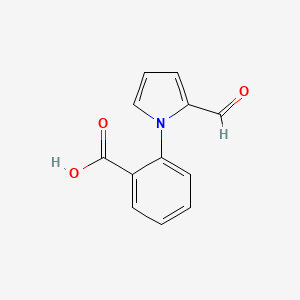

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide, also known as MTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. MTEC is a cyclic amide that has a unique chemical structure that makes it suitable for different research purposes.

Scientific Research Applications

Anticancer Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide and related compounds exhibit promising anticancer properties. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, including similar compounds, demonstrating their potential in anticancer applications. Their study highlighted the binding characteristics of these novel compounds, including their interaction with Human Serum Albumin (HSA) and the molecular distance between donor (HSA) and acceptor (thiophene-2-carboxaldehyde derivatives) (Shareef et al., 2016).

Antibacterial and Antifungal Activity

Compounds from the family of thiophene-2-carboxaldehyde derivatives, closely related to the query compound, have shown significant antibacterial and antifungal activities. The synthesis and evaluation of these compounds, as discussed by Shareef et al. (2016), suggest their less toxic nature and potential application in treating bacterial and fungal infections (Shareef et al., 2016).

Antimicrobial Activity

A study by Başoğlu et al. (2013) on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include similar structural features, revealed good to moderate antimicrobial activity against various microorganisms. This indicates the potential of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide in antimicrobial applications (Başoğlu et al., 2013).

Tuberculostatic Activity

Similar compounds, particularly phenylpiperazine derivatives, have been evaluated for their tuberculostatic activity. Foks et al. (2004) synthesized and tested various derivatives for their minimum inhibiting concentrations (MIC) against tuberculosis, indicating the potential use of the compound for tuberculosis treatment (Foks et al., 2004).

Antipsychotic Activity

A series of compounds, including 4-(4-methylpiperazin-1-yl)thieno derivatives, were synthesized and evaluated for their neu-roleptic activity. Kohara et al. (2002) identified certain derivatives that demonstrated potent antipsychotic activity, suggesting potential psychiatric applications of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide (Kohara et al., 2002).

Local Anesthetic and Antiarrhythmic Activity

Al-Obaid et al. (1998) synthesized derivatives of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, structurally similar to the query compound, demonstrating local anesthetic and antiarrhythmic activities. This suggests the potential application of the compound in local anesthesia and antiarrhythmia treatments (Al-Obaid et al., 1998).

Fluorescent Probes for Metal Ions and Amino Acids

Guo et al. (2014) developed polythiophene-based conjugated polymers for detecting metal ions and amino acids in solutions. These polymers, which include structures similar to the query compound, showed high selectivity and sensitivity, indicating their potential as fluorescent probes (Guo et al., 2014).

Hepatic Metabolism in Cancer Treatment

Ballard et al. (2007) studied MK-0457, an Aurora kinase inhibitor for cancer treatment that shares structural similarity with the query compound. They focused on its hepatic metabolism, indicating the significance of understanding the metabolic pathways of such compounds in cancer therapies (Ballard et al., 2007).

Serotonin 5-HT1A Receptor Antagonism

Forster et al. (1995) explored WAY-100635, a compound structurally related to the query compound, as a silent serotonin 5-HT1A receptor antagonist. This indicates potential applications in neuropsychiatric disorder treatments (Forster et al., 1995).

properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3OS/c1-20-8-10-21(11-9-20)17(16-7-12-23-14-16)13-19-18(22)15-5-3-2-4-6-15/h7,12,14-15,17H,2-6,8-11,13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFNAHGMRIROAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)

![3-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B2924974.png)

![2-amino-4-(4-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924976.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)

![2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2924984.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)